

8-Methoxypsoralen: A Technical Guide to Natural Sources and Isolation

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Compound of Interest

Compound Name: 5-Hydroxy-8-methoxypsoralen

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Introduction

8-Methoxypsoralen (8-MOP), also known as xanthotoxin and methoxsalen, is a naturally occurring furanocoumarin with significant photosensitizing properties.[1][2][3] This compound, when activated by ultraviolet A (UVA) radiation, forms covalent adducts with DNA, a mechanism that has been therapeutically harnessed for the treatment of various skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][2][4] Given its pharmacological importance, a thorough understanding of its natural origins and the methodologies for its isolation and purification is crucial for ongoing research and drug development. This guide provides an in-depth overview of the primary botanical sources of 8-MOP, detailed experimental protocols for its extraction and purification, and quantitative data on its occurrence.

Natural Sources of 8-Methoxypsoralen

8-Methoxypsoralen is synthesized by a variety of plant species, often as a defense mechanism against predators and pathogens.[5] The compound is predominantly found in plants belonging to the Apiaceae (carrot family), Rutaceae (rue family), and Fabaceae (legume family).

Key botanical sources include:

- **Ammi majus**(Bishop's Weed): Historically and commercially, Ammi majus is one of the most significant sources of 8-MOP.[1][3][6] The compound was first isolated from this plant in 1947 under the name "ammoidin".[1] The fruits of A. majus are particularly rich in furanocoumarins.[7][8]
- **Heracleum Species** (Hogweed): Several species within the Heracleum genus are known to produce 8-MOP.[1] Notably, it has been extracted from Heracleum mantegazzianum (Giant Hogweed) and Heracleum sphondylium (Common Hogweed).[1] Heracleum persicum is another species from which xanthotoxin has been isolated.[9]
- **Psoralea corylifolia** (Babchi): The seeds of this plant are a well-known source of psoralens, including 8-MOP, and have been used in traditional medicine for skin ailments.[10][11][12]
- **Ruta montana** (Mountain Rue): This species from the Rutaceae family has been identified as a source of xanthotoxin, with the yield varying depending on the season of harvest.[5]
- **Citrus Species**: Various citrus plants have been found to contain furanocoumarins, including 8-MOP, primarily in their peels.[13][14]
- **Other Sources**: 8-MOP has also been identified in other plants such as figs, celery, parsley, and parsnips.[6][10][15]

Quantitative Data on 8-Methoxypsoralen Content

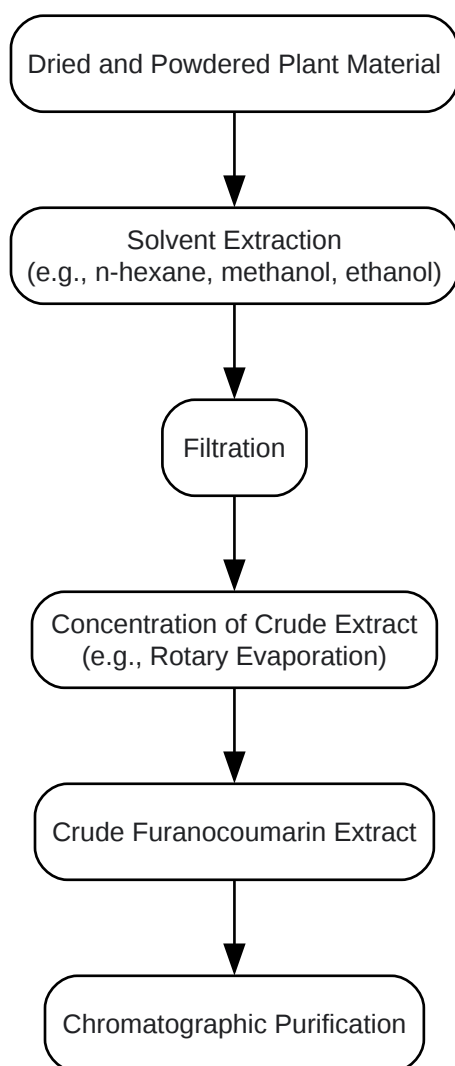
The concentration of 8-MOP in natural sources can vary significantly based on the plant species, the part of the plant, geographical location, and harvesting conditions. The following table summarizes available quantitative data.

Plant Source	Plant Part	8-MOP Concentration/Yield	Reference
Ruta montana	Aerial Parts	0.12% (winter) - 0.45% (flowering stage in August) of the apolar extract	[5]
Heracleum sosnowskyi	Leaves	0.76 mg/g (microwave-assisted extraction)	[16]
Pastinaca sativa (Parsnip)	Roots	Up to 1.48 mg/g fresh weight (induced with CuCl ₂)	[17]
Petroselinum sativum (Parsley)	Dried Flakes	0.53 - 5.30 mg/100 g fresh weight	[18]
Ammi majus	Roots	5.5% of the chloroform fraction	[19]

Isolation and Purification of 8-Methoxypsoralen: Experimental Protocols

The isolation of 8-MOP from plant material typically involves extraction with an appropriate solvent followed by one or more chromatographic purification steps.

General Extraction Workflow



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Caption: General workflow for the extraction of 8-MOP from plant sources.

Detailed Methodologies

1. Isolation from *Heracleum persicum* Fruits

This protocol describes a straightforward method for isolating xanthotoxin using solvent extraction and open column chromatography.^[9]

- Extraction:
 - The fruits of *H. persicum* are extracted with n-hexane.

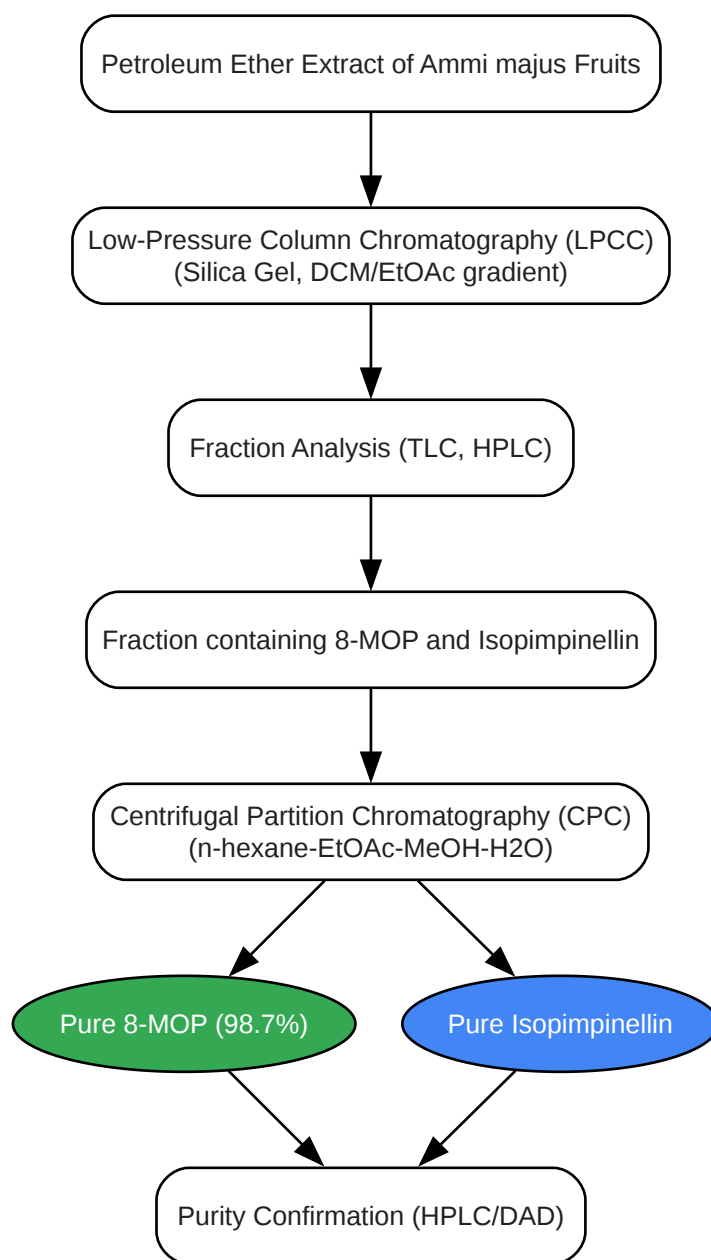
- The resulting extract is concentrated to yield a crude extract.
- Chromatography:
 - The crude extract is subjected to open column chromatography on silica gel.
 - The column is eluted with a gradient of n-hexane and ethyl acetate.
 - Fractions are collected and monitored by Thin Layer Chromatography (TLC).
 - The fraction rich in coumarins is eluted with n-hexane:EtOAc (3:7).[9]
 - This fraction is concentrated and allowed to crystallize, yielding white to pale yellow crystals of xanthotoxin.[9]
- Purification and Identification:
 - The crystals are further purified by rinsing with a cold solvent.
 - The structure of the isolated compound is confirmed using spectroscopic methods such as UV, IR, NMR, and MS.[9]

2. Isolation from Ammi majus Fruits using Centrifugal Partition Chromatography (CPC)

This method employs a two-step chromatographic process for the efficient separation of structurally similar methoxyfuranocoumarins.[20][21]

- Initial Extraction and Fractionation:
 - A petroleum ether extract from the fruits of A. majus is concentrated.
 - This concentrated extract is fractionated using low-pressure column chromatography (LPCC) on a silica gel column.
 - A gradient of ethyl acetate in dichloromethane (0–80%, v/v) is used for elution.[20][21]
 - Fractions are analyzed by TLC and HPLC to identify those rich in coumarins.
- Centrifugal Partition Chromatography (CPC):

- A fraction containing both xanthotoxin (8-MOP) and isopimpinellin is selected for CPC.
- A two-phase solvent system of n-hexane–ethyl acetate–methanol–water (10:8:10:9; v/v) is used.[\[20\]](#)[\[21\]](#)
- The separation is performed in ascending mode, with the aqueous phase as the stationary phase and the organic phase as the mobile phase.
- Operational parameters are set to a flow rate of 3 mL/min and a rotation speed of 1,600 rpm.[\[20\]](#)[\[21\]](#)
- Purity Analysis:
 - The purity of the isolated 8-MOP is confirmed by HPLC with diode-array detection (HPLC/DAD) by comparison with a standard. Purities of 98.7% have been achieved with this method.[\[20\]](#)[\[21\]](#)



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Caption: Isolation of 8-MOP from Ammi majus using LPCC and CPC.

3. Isolation from Psoralea corylifolia Seeds

This protocol details the extraction and purification of psoralens from Psoralea corylifolia seeds. [\[11\]](#)[\[22\]](#)

- Extraction:

- Pulverized seeds of *P. corylifolia* are soaked in 50% ethanol at room temperature.[\[11\]](#)[\[22\]](#)
- The leaching solution is collected, and the ethanol is removed by distillation.
- The remaining aqueous solution is allowed to stand overnight to facilitate precipitation.
- Purification:
 - The precipitate is collected and dissolved in methanol.
 - The methanolic solution is decolorized with activated carbon and then filtered.
 - Methanol is evaporated, and the residue is left to crystallize overnight, yielding crude coumarin crystals.
- Final Isolation:
 - The crude crystals are dissolved in a small amount of hot methanol and mixed with neutral alumina.
 - The mixture is subjected to dry column chromatography with an eluent of benzene/petroleum ether (40:10) with added acetone.[\[11\]](#)
 - Fluorescent bands corresponding to psoralen and isopsoralen are identified under UV light, scraped, and extracted with methanol.
 - The methanolic extracts are concentrated and recrystallized to yield pure crystals.

Concluding Remarks

8-Methoxypsoralen remains a compound of significant interest in dermatology and photochemotherapy. The diverse botanical sources provide a rich platform for its procurement. The selection of an appropriate isolation and purification strategy is contingent on the source material, the desired purity, and the available instrumentation. The methodologies outlined in this guide, from classical column chromatography to more advanced techniques like centrifugal partition chromatography, offer robust options for obtaining high-purity 8-MOP for research and development purposes. Further investigations into optimizing extraction yields and developing

more sustainable and scalable purification processes are warranted to meet the growing demand for this valuable phytochemical.

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